molecular formula C14H11IN2O5 B5973488 N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide

N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide

Cat. No. B5973488
M. Wt: 414.15 g/mol
InChI Key: MZXRCBPFAYKKKX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide, also known as HPICA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has also been shown to bind to proteins and enzymes, which may contribute to its diagnostic and research applications.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as the ability to bind to proteins and enzymes. N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has also been shown to have low toxicity and high stability, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide in lab experiments include its low toxicity, high stability, and versatility in applications. However, the limitations of using N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide include its relatively high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide, including further studies on its mechanism of action, as well as its potential applications in medicine, biochemistry, and environmental science. Other future directions include the development of new synthesis methods for N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide, as well as the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies on the toxicity and safety of N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide are needed to fully understand its potential applications in various fields.
Conclusion:
In conclusion, N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties, including its antioxidant and anti-inflammatory activity, as well as its ability to bind to proteins and enzymes, make it a promising candidate for further research and development. While there are limitations to using N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide in lab experiments, its versatility and potential applications make it a valuable tool for scientific research.

Synthesis Methods

N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide can be synthesized through a simple two-step reaction process. First, 4-iodophenol and 2-chloroacetyl chloride are reacted in the presence of a base to form 2-(4-iodophenoxy)acetamide. This intermediate is then further reacted with 2-hydroxy-4-nitrophenol in the presence of a base to form N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide.

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and environmental science. In medicine, N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has been studied for its anti-inflammatory and antioxidant properties, as well as its potential as a diagnostic tool for cancer and other diseases. In biochemistry, N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has been used as a probe to study protein-ligand interactions and enzyme activity. In environmental science, N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide has been used as a marker for environmental pollution and as a tool for monitoring water quality.

properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O5/c15-9-1-4-11(5-2-9)22-8-14(19)16-12-6-3-10(17(20)21)7-13(12)18/h1-7,18H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXRCBPFAYKKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-nitrophenyl)-2-(4-iodophenoxy)acetamide

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